3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride
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Overview
Description
3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride is a chemical compound with the molecular formula C10H14ClNO. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a phenol group, an amino group, and a prop-2-en-1-yl group, making it a versatile molecule for different chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride typically involves the reaction of 3-hydroxybenzaldehyde with prop-2-en-1-amine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenol group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones
Reduction: Primary amines
Substitution: Halogenated phenols and nitrophenols
Scientific Research Applications
3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- **3-{[(Prop-2-en-1-yl)amino]methyl}phenol
- **3-{[(Prop-2-en-1-yl)amino]methyl}aniline
- **3-{[(Prop-2-en-1-yl)amino]methyl}benzene
Uniqueness
3-{[(Prop-2-en-1-yl)amino]methyl}phenol hydrochloride is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-[(prop-2-enylamino)methyl]phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-2-6-11-8-9-4-3-5-10(12)7-9;/h2-5,7,11-12H,1,6,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDMUHHQIRZHANQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=CC(=CC=C1)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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